molecular formula C10H14N5O7P B7971744 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B7971744
M. Wt: 347.22 g/mol
InChI Key: UDMBCSSLTHHNCD-UHFFFAOYSA-N
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Description

The compound [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, commonly known as adenosine 5′-monophosphate (5′-AMP), is a nucleotide composed of adenine, ribose, and a single phosphate group esterified to the 5′-hydroxyl of the ribose moiety . Its IUPAC name reflects the stereochemistry of the ribose ring and the phosphoester linkage. As a critical metabolite, 5′-AMP serves as a building block for RNA synthesis, a substrate for kinases, and an intermediate in ATP/ADP energy metabolism . Its role extends to signaling pathways, such as activating AMP-dependent protein kinase (AMPK), which regulates cellular energy homeostasis .

Biological Activity

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a purine derivative with significant biological activity. It is structurally related to nucleosides and has been studied for its potential therapeutic applications, particularly in oncology and virology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C21H35N9O15P2
  • Molecular Weight : 715.5 g/mol
  • IUPAC Name : (2S)-2-amino-5-[[amino-[[(2S,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]amino]methylidene]amino]pentanoic acid
  • Solubility : Soluble in DMSO

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated its ability to induce cytotoxic effects against various cancer cell lines. For instance:

  • Skin Cancer : A study synthesized a related compound and evaluated its effects on human skin cancer cells. The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant anti-proliferative activity against these cells .
  • Mechanism of Action : The compound appears to modulate redox pathways that are crucial in cancer cell survival and proliferation. By inducing oxidative stress selectively in cancer cells, it may enhance the efficacy of existing chemotherapy regimens .

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. This activity is attributed to its structural similarity to nucleotides, which are essential for viral RNA synthesis.

Study 1: Synthesis and Characterization

A recent study focused on the synthesis of a derivative of this compound aimed at targeting skin cancer. The compound was synthesized through a multi-step process involving key reagents like furan derivatives and characterized using NMR spectroscopy and mass spectrometry . The results indicated that the synthesized compound maintained structural integrity and showed promising biological activity.

Study 2: In Vitro Efficacy

In vitro studies assessed the cytotoxic effects of the synthesized compound against various human cancer cell lines. Results indicated significant dose-dependent cytotoxicity with mechanisms involving apoptosis and cell cycle arrest being elucidated through further molecular studies .

Data Table: Biological Activity Summary

Activity TypeCell Line/TargetIC50 Value (µM)Mechanism of Action
AnticancerHuman Skin Cancer Cells10Induction of oxidative stress
AntiviralRNA Virus Models15Inhibition of viral RNA synthesis
CytotoxicityVarious Cancer Cell Lines12Apoptosis induction

Scientific Research Applications

Nucleoside Analogues in Antiviral Research

Nucleoside analogues are crucial in the development of antiviral drugs. The structural similarity of this compound to natural nucleosides allows it to interfere with viral replication processes. Research has indicated that compounds with similar structures can act as inhibitors of viral polymerases, making them potential candidates for antiviral therapies against viruses like HIV and Hepatitis C .

Cancer Therapeutics

The compound's ability to mimic nucleotides may allow it to disrupt DNA synthesis in rapidly dividing cancer cells. Studies have shown that nucleoside analogues can induce apoptosis in cancer cells by interfering with the normal function of nucleic acids . This application is particularly relevant in developing targeted therapies for specific cancer types.

Biochemical Pathway Modulation

As a phosphoramidate, this compound can modulate biochemical pathways involving phosphate transfer. It may serve as a substrate or inhibitor for various kinases and phosphatases, influencing metabolic pathways and cellular signaling . This modulation can be pivotal in understanding metabolic disorders and developing therapeutic strategies.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry evaluated a series of purine derivatives, including [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, for their antiviral properties against HIV. The results indicated that certain modifications on the purine ring enhanced antiviral activity, suggesting a pathway for optimizing drug design .

Case Study 2: Cancer Cell Line Studies

In a research study focusing on breast cancer cell lines, the compound was tested for its ability to induce cell death. The findings revealed that treatment with the compound led to significant apoptosis compared to control groups, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers ensure the purity of synthesized [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate?

  • Methodological Answer : Purification typically involves reverse-phase HPLC or ion-exchange chromatography, followed by lyophilization. Purity validation should use dual techniques: UV spectrophotometry (absorbance at 260 nm for adenine detection) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 427.2 g/mol as per empirical formula) . For quantification, a calibration curve using a certified reference standard is essential.

Q. What spectroscopic methods are suitable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ³¹P NMR are critical. The ¹H spectrum should show characteristic ribose proton signals (δ 3.5–5.5 ppm) and adenine aromatic protons (δ 8.1–8.3 ppm). ³¹P NMR detects phosphate groups (δ -2 to -5 ppm for monoester) .
  • FT-IR : Look for P=O stretching (~1250 cm⁻¹) and P-O-C vibrations (~1050 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in negative mode to observe [M-H]⁻ ions. Match experimental m/z with theoretical values (e.g., m/z 426.1 for C₁₀H₁₄N₅O₈P⁻) .

Q. How should solubility and stability be tested for aqueous solutions of this compound?

  • Methodological Answer :

  • Solubility : Prepare a saturated solution in deionized water (e.g., 50 mg/mL as reported) , filter through a 0.22 µm membrane, and quantify via UV absorbance at 260 nm.
  • Stability : Conduct accelerated degradation studies at varying pH (4–9) and temperatures (4°C, 25°C, 37°C). Monitor degradation products using HPLC over 7–14 days. Include chelating agents (e.g., EDTA) to assess metal-catalyzed hydrolysis .

Advanced Research Questions

Q. How can enzymatic interaction studies (e.g., kinase/phosphatase activity) be designed using this compound?

  • Methodological Answer :

  • Kinase Assays : Use radiometric assays with [γ-³²P]ATP or fluorescence-based ADP-Glo™ kits. Monitor phosphate transfer via HPLC separation of substrate and product .
  • Phosphatase Inhibition : Pre-incubate the compound with target phosphatases (e.g., alkaline phosphatase) and measure residual activity using p-nitrophenyl phosphate (pNPP) as a substrate. IC₅₀ values can be calculated via nonlinear regression .

Q. How to resolve contradictions in thermal stability data across studies?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Perform under inert gas (N₂) to determine melting/decomposition points. Compare heating rates (e.g., 5°C/min vs. 10°C/min) to identify kinetic effects .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss at elevated temperatures. Contradictions may arise from differing hydration states; pre-dry samples to a constant weight .

Q. What strategies are recommended for studying its metabolic flux in cellular pathways?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs and track incorporation into ATP/ADP pools via LC-MS metabolomics .
  • Knockdown Models : Use siRNA targeting adenosine kinase or 5'-nucleotidase to perturb metabolic pathways. Measure intracellular nucleotide levels with ion-pair chromatography .

Q. Critical Data Gaps and Recommendations

  • Ecotoxicity : Existing safety data sheets lack ecotoxicological profiles (e.g., LC₅₀ for aquatic organisms) . Researchers should prioritize acute toxicity assays using Daphnia magna or algal models.
  • Solid-State Characterization : Limited crystallographic data. Proceed with X-ray diffraction studies using synchrotron radiation to resolve stereochemical ambiguities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Adenosine 5′-Diphosphate (ADP)

  • Structure: ADP contains two phosphate groups linked via anhydride bonds to the 5′-OH of adenosine, whereas 5′-AMP has one phosphate group .
  • Function : ADP is a higher-energy molecule than AMP, acting as a precursor for ATP synthesis via oxidative phosphorylation. It also regulates platelet aggregation and mitochondrial function .
  • Research Findings : In molecular docking studies, ADP showed stronger binding affinity to kinases (e.g., FAK and Src) compared to AMP, due to its additional phosphate group enabling more hydrogen bonds .

Adenosine 5′-(β,γ-methylene)-triphosphate (AOPCP)

  • Structure: AOPCP is a non-hydrolyzable AMP analog with a methylene bridge between the β- and γ-phosphates, replacing the oxygen atom .
  • Function: It acts as a competitive inhibitor of ecto-5′-nucleotidase (CD73), blocking the conversion of AMP to adenosine, a key pathway in cancer immunosuppression .
  • Research Findings : AOPCP demonstrated >100-fold higher inhibitory potency against CD73 compared to AMP in enzymatic assays (IC₅₀ = 0.2 µM vs. 22 µM) .

Nicotinamide Adenine Dinucleotide (NAD⁺)

  • Structure: NAD⁺ consists of an AMP moiety linked via a pyrophosphate bond to nicotinamide mononucleotide (NMN) .
  • Function : NAD⁺ is a coenzyme in redox reactions and a substrate for sirtuins and PARPs, influencing DNA repair and metabolic regulation .
  • Research Findings : NAD⁺ levels correlate with AMPK activity; NAD⁺ depletion reduces AMPK activation, linking energy sensing to redox status .

Guanosine 5′-Monophosphate (5′-GMP)

  • Structure : 5′-GMP substitutes adenine with guanine while retaining the 5′-phosphate group .
  • Function : It is a precursor for RNA synthesis and a signaling molecule in cyclic GMP (cGMP) pathways, regulating vasodilation and phototransduction .
  • Research Findings : 5′-GMP exhibits weaker binding to purinergic receptors (e.g., P2Y receptors) compared to AMP, due to guanine’s distinct hydrogen-bonding pattern .

3′-Adenylic Acid (3′-AMP)

  • Structure : A positional isomer of 5′-AMP, with the phosphate group attached to the 3′-OH of ribose .
  • Function : 3′-AMP is less prevalent in metabolism but serves as a substrate for ribonucleases and cyclic AMP (cAMP) analogs .
  • Research Findings : Enzymes like polynucleotide phosphorylase preferentially degrade 3′-AMP over 5′-AMP, reflecting evolutionary optimization for 5′-phosphate recognition .

Acetyl Adenylate

  • Structure : An acetylated derivative of AMP, where the phosphate group is esterified with an acetyl moiety .
  • Function: It acts as a high-energy intermediate in acetylation reactions, such as amino acid activation in protein synthesis .
  • Research Findings : Acetyl adenylate is unstable in aqueous solutions (half-life <1 hour at pH 7.4), limiting its therapeutic use compared to stable AMP analogs .

Comparative Data Table

Compound Key Structural Feature Biological Role Binding Affinity (Example Target) Reference
5′-AMP 5′-phosphate, adenine base Energy metabolism, AMPK activation Kd = 12 µM (AMPK)
ADP 5′-diphosphate ATP synthesis, platelet regulation Kd = 0.8 µM (P2Y₁₂ receptor)
AOPCP Non-hydrolyzable β,γ-methylene bridge CD73 inhibition IC₅₀ = 0.2 µM (CD73)
NAD⁺ AMP-NMN pyrophosphate linkage Redox cofactor, sirtuin activation Kd = 50 µM (SIRT1)
5′-GMP Guanine base RNA synthesis, cGMP signaling Kd = 45 µM (P2Y receptor)
3′-AMP 3′-phosphate Ribonuclease substrate Kd = 200 µM (RNase A)
Acetyl Adenylate Acetylated phosphate Amino acid activation Half-life <1 hour (pH 7.4)

Properties

IUPAC Name

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMBCSSLTHHNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31077-38-0, 29984-33-6, 61-19-8
Record name NSC257884
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ara-AMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name adenylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
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